N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide
Description
N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The benzothiazole moiety in this compound is known for its significant pharmacological activities, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-3-20(25(2,22)23)14-6-8-19(9-7-14)16(21)18-13-4-5-15-12(10-13)11-17-24-15/h4-5,10-11,14H,3,6-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGBPISTOBZSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)NC2=CC3=C(C=C2)SN=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzothiazole ring followed by the introduction of the piperidine and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The piperidine and carboxamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar pharmacological properties but lacking the piperidine and carboxamide groups.
Benzothiazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, known for their wide range of pharmacological effects.
Uniqueness
N-(1,2-benzothiazol-5-yl)-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide is unique due to the combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
